molecular formula C19H23N3O4 B13902795 (R)-2-tert-Butoxycarbonylamino-3-pyrimidin-2-yl-propionic acid benzyl ester

(R)-2-tert-Butoxycarbonylamino-3-pyrimidin-2-yl-propionic acid benzyl ester

Cat. No.: B13902795
M. Wt: 357.4 g/mol
InChI Key: YCOXUWCGGTZNRY-OAHLLOKOSA-N
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Description

®-2-tert-Butoxycarbonylamino-3-pyrimidin-2-yl-propionic acid benzyl ester is a complex organic compound that belongs to the class of esters. This compound is characterized by the presence of a benzyl ester group, a pyrimidine ring, and a tert-butoxycarbonyl (Boc) protected amino group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-tert-Butoxycarbonylamino-3-pyrimidin-2-yl-propionic acid benzyl ester typically involves multiple steps. One common method is the esterification of ®-2-tert-Butoxycarbonylamino-3-pyrimidin-2-yl-propionic acid with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process may include steps like purification through column chromatography and crystallization to isolate the desired product.

Mechanism of Action

The mechanism of action of ®-2-tert-Butoxycarbonylamino-3-pyrimidin-2-yl-propionic acid benzyl ester involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in various biochemical pathways. The pyrimidine ring may interact with enzymes or receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-tert-Butoxycarbonylamino-3-pyrimidin-2-yl-propionic acid benzyl ester is unique due to its combination of a Boc-protected amino group, a pyrimidine ring, and a benzyl ester group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

benzyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-2-ylpropanoate

InChI

InChI=1S/C19H23N3O4/c1-19(2,3)26-18(24)22-15(12-16-20-10-7-11-21-16)17(23)25-13-14-8-5-4-6-9-14/h4-11,15H,12-13H2,1-3H3,(H,22,24)/t15-/m1/s1

InChI Key

YCOXUWCGGTZNRY-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=NC=CC=N1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=CC=N1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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